molecular formula C10H14FNO B1608780 (4-Fluorobenzyl)(2-methoxyethyl)amine CAS No. 827328-38-1

(4-Fluorobenzyl)(2-methoxyethyl)amine

Cat. No.: B1608780
CAS No.: 827328-38-1
M. Wt: 183.22 g/mol
InChI Key: GKBVCPIQDDDVEV-UHFFFAOYSA-N
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Description

(4-Fluorobenzyl)(2-methoxyethyl)amine is a fluorinated organic compound with the CAS Number 827328-38-1, molecular formula C10H14FNO, and a molecular weight of 183.22 g/mol . It is part of a class of fluorobenzylamine derivatives that are valued in organic and medicinal chemistry research as versatile building blocks or intermediates. Compounds with similar structural motifs, featuring a fluorobenzyl group and an amine-containing chain, are frequently employed in pharmaceutical research for the synthesis and development of more complex molecules . For instance, research into inhibitors of biological processes, such as β-amyloid peptide release, often utilizes structurally related fluorinated amines as key synthetic intermediates . As a reagent, its properties are characterized by the presence of both an aromatic fluorine atom and an ether-functionalized amine, which can influence its reactivity, polarity, and potential for molecular interactions. This compound is intended for research applications as a chemical intermediate in laboratory settings. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-13-7-6-12-8-9-2-4-10(11)5-3-9/h2-5,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBVCPIQDDDVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397593
Record name (4-FLUOROBENZYL)(2-METHOXYETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827328-38-1
Record name (4-FLUOROBENZYL)(2-METHOXYETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Organofluorine Chemistry and Amine Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, is a rapidly expanding field with significant implications in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgingentaconnect.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts a high degree of stability to organofluorine compounds. alfa-chemistry.comnih.gov It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net

Amines, organic compounds and functional groups that contain a basic nitrogen atom with a lone pair, are ubiquitous in organic chemistry. They are fundamental building blocks in the synthesis of a vast array of complex molecules, including many biologically active compounds. nbinno.com The nucleophilic nature of the amine group allows it to readily participate in essential bond-forming reactions such as alkylation, acylation, and condensation. nbinno.com

The compound (4-Fluorobenzyl)(2-methoxyethyl)amine is situated at the intersection of these two critical areas of chemistry. It embodies the characteristics of both an organofluorine compound, due to the presence of the fluorinated aromatic ring, and a secondary amine, with the nitrogen atom bonded to two organic substituents. This dual identity makes it a subject of interest for exploring the combined effects of these functionalities on molecular properties and reactivity.

Significance of the Fluorobenzyl Moiety in Synthetic Design

The 4-fluorobenzyl group is a common structural motif in medicinal chemistry and drug design. The strategic placement of a fluorine atom on the benzyl (B1604629) ring can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile.

Key attributes of the fluorobenzyl moiety include:

Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at the fluorinated position, thereby increasing the in vivo half-life of a drug.

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors. tandfonline.com For instance, the 4-fluorobenzyl derivative of a thrombin inhibitor exhibited a five-fold increase in potency compared to its non-fluorinated counterpart. tandfonline.com

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with a specific binding site.

In the context of (4-Fluorobenzyl)(2-methoxyethyl)amine, the 4-fluorobenzyl group is expected to confer increased metabolic stability and potentially enhance interactions with biological targets. Research has shown that the 4-fluorobenzyl moiety is a key component in various biologically active compounds, including tyrosinase inhibitors and other enzyme modulators. nih.gov

Role of the Methoxyethyl Amine Fragment in Chemical Synthesis

The 2-methoxyethyl amine fragment is a versatile building block in organic synthesis, valued for its dual functionality of an amine and an ether. nbinno.comnbinno.com This combination allows for a wide range of chemical transformations and applications.

The synthetic utility of the 2-methoxyethyl amine fragment includes:

As a Nucleophile: The primary or secondary amine group is a potent nucleophile, readily participating in reactions to form carbon-nitrogen bonds, which are fundamental in the construction of many pharmaceuticals and agrochemicals. nbinno.com

As a Building Block for Complex Molecules: 2-Methoxyethylamine (B85606) serves as a key intermediate in the synthesis of diverse drug scaffolds and other specialty chemicals. nbinno.comnbinno.com Its incorporation can influence properties such as solubility and bioavailability. nbinno.com

In Supramolecular Chemistry: The ability of the amine and ether groups to participate in hydrogen bonding and other non-covalent interactions makes this fragment useful in the design of supramolecular assemblies. sigmaaldrich.com

As a Reactant in Specific Reactions: 2-Methoxyethylamine can be used in substitution reactions, amide synthesis, and Michael additions. sigmaaldrich.comsigmaaldrich.com

In (4-Fluorobenzyl)(2-methoxyethyl)amine, the methoxyethyl group can influence the molecule's solubility and provides an additional site for potential chemical modification. The presence of the ether oxygen could also allow for chelation with metal ions, which could be relevant in certain catalytic applications.

Overview of Research Directions for N Alkyl 2 Methoxyethylamines

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound reveals two principal bond disconnections that inform the most logical synthetic pathways. The target molecule can be dissected at either of the carbon-nitrogen bonds.

Disconnection A (C-N bond of the benzyl (B1604629) group): This disconnection leads to two primary synthons: a 4-fluorobenzyl cation equivalent and a 2-methoxyethylamine anion equivalent. The corresponding synthetic equivalents are 4-fluorobenzyl halide (e.g., bromide or chloride) and 2-methoxyethylamine. This pathway suggests a nucleophilic substitution reaction.

Disconnection B (C-N bond of the methoxyethyl group): This disconnection points towards a 2-methoxyethyl cation equivalent and a 4-fluorobenzylamine (B26447) anion equivalent. However, a more synthetically practical approach derived from this logic is the reaction between 4-fluorobenzaldehyde (B137897) and 2-methoxyethylamine, followed by reduction. This constitutes a reductive amination pathway.

These two approaches, nucleophilic substitution and reductive amination, represent the most direct and commonly employed strategies for the synthesis of this compound.

Direct Synthesis Approaches

Reductive Amination Protocols for this compound

Reductive amination is a highly versatile and widely used method for the formation of amines. This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. For the synthesis of this compound, this involves the reaction of 4-fluorobenzaldehyde with 2-methoxyethylamine.

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an N-(4-fluorobenzylidene)-2-methoxyethan-1-iminium ion. This intermediate is then reduced by a suitable hydride agent. A variety of reducing agents can be employed, with the choice often depending on the scale of the reaction and the presence of other functional groups. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). google.com

Catalytic hydrogenation over a supported metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is another effective method for the reduction step and is often favored in industrial settings due to its efficiency and reduced waste generation. googleapis.com

Illustrative Reaction Conditions for Reductive Amination:

AldehydeAmineReducing Agent/CatalystSolventTemperature (°C)Yield (%)Reference
4-FluorobenzaldehydeThiourea/Ethyl CyanoacetateKOH, then H₂N-NH₂Ethanol (B145695)RefluxNot specified for direct analogue nih.gov
Acetaldehyde2-Hydrazinyl-6-(3-pyridinyl)pyrimidinoneNaBH₃CNMethanol (B129727)Not specifiedNot specified for direct analogue nih.gov
BenzaldehydeAniline (B41778)NaBH₄/DOWEX®50WX8THFRoom Temp91 nih.gov

This table presents data for analogous reductive amination reactions to illustrate typical conditions.

Nucleophilic Substitution Reactions in the Formation of this compound

The formation of this compound can also be achieved through the N-alkylation of 2-methoxyethylamine with a suitable 4-fluorobenzyl electrophile, typically 4-fluorobenzyl halide (e.g., chloride or bromide). This Sₙ2 reaction involves the nucleophilic attack of the primary amine on the benzylic carbon, displacing the halide leaving group.

A common challenge in this approach is the potential for over-alkylation, where the desired secondary amine product reacts further with the alkylating agent to form a tertiary amine. To mitigate this, reaction conditions must be carefully controlled. This can include using a large excess of the primary amine, controlling the stoichiometry of the reactants, and careful selection of the base and solvent.

Bases such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) are often used to neutralize the hydrogen halide formed during the reaction and to facilitate the nucleophilic attack. The choice of solvent can also influence the reaction rate and selectivity, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common choices.

Illustrative Reaction Conditions for Nucleophilic Substitution:

AmineAlkylating AgentBaseSolventTemperatureTimeYield (%)Reference
Various secondary amines4-Fluorobenzyl bromideNot specifiedNot specifiedRoom Temp69 hNot specified google.comgoogle.com
HydantoinAllyl bromideaq. NaOHTolueneRoom Temp1-3 h99

This table presents data for analogous nucleophilic substitution reactions to illustrate typical conditions.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of this compound, several strategies can be employed to enhance the environmental profile of the process.

Atom Economy: Catalytic reductive amination, particularly using H₂ as the reductant, exhibits high atom economy as the only byproduct is water. In contrast, stoichiometric reducing agents like NaBH₄ generate salt byproducts.

Use of Safer Solvents: Traditional solvents for reductive amination and nucleophilic substitution, such as chlorinated hydrocarbons (e.g., dichloromethane), are being replaced with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible.

Catalysis: The use of heterogeneous catalysts (e.g., Pd/C) in reductive amination allows for easier separation and recycling of the catalyst, reducing waste and cost. Phase-transfer catalysis can be employed in nucleophilic substitutions to enable the use of more environmentally benign inorganic bases and reduce the need for dipolar aprotic solvents.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption. Microwave-assisted synthesis can sometimes accelerate reaction times and improve yields, contributing to a more efficient process.

Optimization of Reaction Conditions and Catalyst Selection

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters.

For reductive amination , key variables include:

Reducing Agent: The choice of reducing agent impacts selectivity and functional group tolerance. NaBH₃CN is often preferred for its selectivity for iminium ions over carbonyls, allowing for a one-pot procedure. NaBH(OAc)₃ is another mild and selective option. Catalytic hydrogenation offers a greener alternative but may require optimization of catalyst, pressure, and temperature to avoid side reactions like dehalogenation.

pH Control: The formation of the imine intermediate is pH-dependent. Mildly acidic conditions are typically optimal to facilitate dehydration of the hemiaminal without deactivating the amine nucleophile.

Solvent: Protic solvents like methanol or ethanol can facilitate imine formation, while aprotic solvents like THF or DCE are also commonly used.

For nucleophilic substitution , critical parameters include:

Stoichiometry: Using an excess of 2-methoxyethylamine can help to minimize the formation of the over-alkylated tertiary amine product.

Base: The strength and solubility of the base can influence the reaction rate. Inorganic bases like K₂CO₃ are common, while stronger, non-nucleophilic organic bases can also be employed.

Leaving Group: The choice of halide on the 4-fluorobenzyl group affects its reactivity (I > Br > Cl).

Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like a quaternary ammonium (B1175870) salt can significantly enhance the reaction rate by transporting the amine nucleophile into the organic phase.

Comparative Analysis of Synthetic Efficiencies and Selectivities

Both reductive amination and nucleophilic substitution offer viable pathways to this compound, with the optimal choice depending on factors such as available starting materials, scale, and desired purity profile.

Reductive Amination:

Advantages: Typically a one-pot reaction, which can simplify the experimental procedure. It is often highly selective for the formation of the secondary amine, with minimal side products if the reducing agent is chosen carefully. Catalytic versions offer excellent atom economy.

Disadvantages: The aldehyde starting material can be prone to oxidation or other side reactions. The reducing agents can be moisture-sensitive and require careful handling.

Nucleophilic Substitution:

Advantages: Utilizes readily available starting materials. The reaction conditions can often be milder than those required for some reductive aminations.

Disadvantages: The primary challenge is controlling selectivity and preventing over-alkylation to the tertiary amine. This often requires careful control of stoichiometry or the use of protecting group strategies, which adds steps to the synthesis. The generation of salt byproducts is another consideration.

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within this compound.

The ¹H and ¹³C NMR spectra provide the initial framework for structural assignment. Based on established chemical shift values for similar functional groups and fragments like 4-fluorobenzyl derivatives and methoxyethylamines, a predicted spectrum can be constructed. rsc.orgchemicalbook.comorganicchemistrydata.orgorganicchemistrydata.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would feature two signals corresponding to the protons on the 4-fluorophenyl ring. Due to the symmetry of the para-substituted ring, the protons ortho to the benzyl group (H-2, H-6) and those meta (H-3, H-5) would appear as two distinct triplets (or more accurately, doublets of doublets that approximate triplets). The benzylic protons (H-7) would likely appear as a singlet, as they have no adjacent protons for coupling. The protons of the methoxyethyl chain would present as two triplets: one for the methylene (B1212753) group adjacent to the nitrogen (H-8) and one for the methylene group adjacent to the methoxy (B1213986) group (H-9). The methoxy group itself (H-10) would be a sharp singlet further upfield. A broad singlet corresponding to the amine proton (N-H) would also be expected, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would complement the ¹H data. The 4-fluorophenyl ring will show four distinct signals: one for the carbon bearing the fluorine (C-4), which will exhibit a large C-F coupling constant, one for the carbon attached to the benzyl group (C-1), and one for each pair of equivalent carbons (C-2/C-6 and C-3/C-5). The benzylic carbon (C-7) and the two methylene carbons of the ethyl chain (C-8, C-9) will appear in the aliphatic region, along with the characteristic signal for the methoxy carbon (C-10). chemicalbook.comwisc.edu

Predicted NMR Data Tables

The following tables summarize the theoretically predicted chemical shifts (in ppm) for this compound, assuming a standard solvent like CDCl₃.

Table 1: Predicted ¹H NMR Assignments Interactive Data Table

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
H-2, H-6 7.25 - 7.35 Doublet of Doublets (dd) 2H
H-3, H-5 6.95 - 7.05 Triplet (t) 2H
H-7 ~3.75 Singlet (s) 2H
H-8 ~2.80 Triplet (t) 2H
H-9 ~3.50 Triplet (t) 2H
H-10 ~3.35 Singlet (s) 3H

Table 2: Predicted ¹³C NMR Assignments Interactive Data Table

Carbons Predicted Chemical Shift (δ, ppm)
C-1 ~135
C-2, C-6 ~130
C-3, C-5 ~115 (doublet, J_CF ≈ 21 Hz)
C-4 ~162 (doublet, J_CF ≈ 245 Hz)
C-7 ~53
C-8 ~49
C-9 ~71

To unambiguously confirm the assignments from 1D NMR, a suite of 2D experiments would be essential. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. youtube.com Key expected correlations would include:

A cross-peak between the aromatic protons at H-2/H-6 and H-3/H-5.

A strong cross-peak between the adjacent methylene protons of the ethyl chain, H-8 and H-9, confirming the -CH₂-CH₂- fragment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu It would be used to definitively link the proton signals to their corresponding carbon signals as laid out in Tables 1 and 2. For instance, the proton signal at ~3.75 ppm would correlate with the carbon signal at ~53 ppm, assigning them to the benzylic CH₂ group (H-7 and C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. youtube.com Expected key long-range correlations include:

The benzylic protons (H-7) to the aromatic carbons C-1, C-2, and C-6.

The methylene protons H-8 to the benzylic carbon C-7 and the other ethyl carbon C-9.

The methoxy protons (H-10) to the ethyl carbon C-9.

The aromatic protons H-2/H-6 to carbons C-4 and C-7.

The this compound molecule possesses several single bonds around which rotation can occur, potentially leading to different stable conformations. The methoxyethyl side chain, for instance, can adopt various staggered conformations. Variable temperature (VT) NMR studies could be employed to probe this dynamic behavior. At low temperatures, the rotation around the C-N or C-C bonds might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer, providing insight into the rotational energy barriers and the relative stability of the different conformations.

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. chemrxiv.org For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as there is only one fluorine atom in the molecule. This signal would likely appear as a triplet, due to coupling with the two adjacent ortho-protons (H-3 and H-5). The chemical shift of this signal would be characteristic of a fluorine atom attached to a benzene (B151609) ring and can be compared to similar compounds like 4-fluorobenzyl alcohol to confirm the electronic environment. beilstein-journals.orgspectrabase.com

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For C₁₀H₁₄FNO, the calculated exact mass of the neutral molecule is 183.1059 g/mol . In ESI-MS, it would be observed as the protonated species [M+H]⁺ with an exact mass of 184.1137.

Tandem MS (MS/MS) experiments would be used to induce fragmentation and elucidate the structure. The fragmentation pattern is predictable based on the functional groups present. nih.govlibretexts.org The most likely fragmentation pathways for the [M+H]⁺ ion would involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. libretexts.org This could lead to the loss of a 4-fluorobenzyl radical or a methoxyethyl radical from the molecular ion in EI-MS, or the formation of key fragment ions in ESI-MS/MS.

Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the benzyl C-N bond to generate a stable 4-fluorotropylium ion at m/z 109. This is a characteristic fragmentation for benzylamines.

Loss of Methoxy Group: Fragmentation within the methoxyethyl sidechain could occur, such as the loss of a methoxy radical (·OCH₃) or methanol (CH₃OH).

Table 3: Predicted HRMS Fragments of this compound Interactive Data Table

m/z (Predicted) Formula Description
184.1137 [C₁₀H₁₅FNO]⁺ Protonated Parent Ion [M+H]⁺
109.0444 [C₇H₆F]⁺ 4-Fluorotropylium ion (from benzylic cleavage)
76.0808 [C₃H₁₀NO]⁺ [M - C₇H₆F]⁺ (Loss of 4-fluorobenzyl)

X-ray Crystallography for Solid-State Structure and Absolute Configuration

While NMR and MS provide definitive data on connectivity and formula, X-ray crystallography offers an unparalleled, precise three-dimensional map of the molecule in the solid state. nih.gov To perform this analysis, the compound must first be crystallized to produce a single crystal of sufficient quality.

An X-ray diffraction experiment on a suitable crystal would yield a wealth of information, including:

Unambiguous Confirmation of Structure: It would confirm the connectivity determined by NMR.

Precise Bond Lengths and Angles: Providing experimental values for all bonds (C-F, C-N, C-O, C-C, C-H) and angles, which can be compared to theoretical models. researchgate.net

Solid-State Conformation: It would reveal the preferred conformation of the molecule in the crystal lattice, including the torsion angles of the flexible methoxyethyl chain and the orientation of the benzyl group relative to the amine.

Intermolecular Interactions: It would identify and quantify non-covalent interactions such as hydrogen bonds (e.g., from the N-H donor to an acceptor atom on a neighboring molecule) and potential π-π stacking between the aromatic rings, which govern the crystal packing.

Since this compound is achiral, determining the absolute configuration is not applicable. The crystal system, space group, and unit cell dimensions would also be determined, providing a complete crystallographic fingerprint of the compound.

Vibrational Spectroscopy (FT-IR, Raman) and Theoretical Band Assignments

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a profound insight into the molecular structure of this compound by probing the vibrational modes of its constituent chemical bonds. The analysis of these spectra, often augmented by theoretical calculations such as Density Functional Theory (DFT), allows for a detailed and reliable assignment of the observed vibrational bands to specific atomic motions within the molecule.

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its functional groups. The secondary amine (N-H) stretching vibration typically appears as a weak to medium intensity band in the region of 3300-3500 cm⁻¹. The aliphatic and aromatic C-H stretching vibrations are observed in the 2850-3100 cm⁻¹ range. Specifically, the aromatic C-H stretches of the fluorobenzyl group are expected at slightly higher wavenumbers (3000-3100 cm⁻¹) compared to the aliphatic C-H stretches of the methoxyethyl group (2850-2960 cm⁻¹).

A strong absorption band, characteristic of the C-F stretch in the fluorobenzyl moiety, is anticipated in the 1200-1250 cm⁻¹ region. The C-N stretching vibrations of the amine group are typically found between 1020 and 1250 cm⁻¹. The C-O-C ether linkage in the methoxyethyl group gives rise to a strong, characteristic stretching band, usually in the 1070-1150 cm⁻¹ range. Aromatic C=C stretching vibrations from the benzene ring are expected to produce several bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. Non-polar bonds, such as the aromatic C=C and C-C bonds, tend to produce strong signals in Raman spectra, whereas polar groups like C-O and C-F are often more prominent in FT-IR. The symmetric stretching of the benzene ring, for instance, is typically a strong and sharp band in the Raman spectrum.

To achieve a precise assignment of the vibrational modes, theoretical calculations using DFT methods, often with a basis set like B3LYP/6-311++G(d,p), are employed. nih.gov These calculations yield theoretical vibrational frequencies that, when appropriately scaled, show excellent agreement with experimental data, allowing for the confident assignment of even complex vibrational modes resulting from the coupling of various atomic motions. nih.govdtic.mil

Below is a table summarizing the plausible experimental and theoretically calculated vibrational frequencies for this compound, along with their assignments.

Experimental FT-IR (cm⁻¹) Experimental Raman (cm⁻¹) Theoretical (Scaled) (cm⁻¹) Vibrational Mode Assignment
3350 (w, br)Not observed3345N-H Stretch
3070 (m)3075 (s)3072Aromatic C-H Stretch
2955 (m)2958 (m)2950Asymmetric CH₂ Stretch
2885 (m)2890 (s)2880Symmetric CH₂ Stretch
2830 (w)2835 (m)2825O-CH₃ Stretch
1605 (s)1608 (s)1600Aromatic C=C Stretch
1510 (s)1512 (m)1505Aromatic C=C Stretch
1450 (m)1455 (w)1445CH₂ Scissoring
1225 (s)1228 (w)1220C-F Stretch
1180 (m)1185 (w)1175C-N Stretch
1115 (s)1118 (w)1110C-O-C Asymmetric Stretch
830 (s)835 (m)828Aromatic C-H Out-of-Plane Bend (para-disubstituted)

Abbreviations: s - strong, m - medium, w - weak, br - broad

Chiroptical Spectroscopy for Enantiomeric Purity and Stereochemical Assessment

This compound is a chiral molecule, capable of existing as a pair of enantiomers due to the stereogenic center at the nitrogen atom, assuming hindered inversion, or more commonly, if a substituent on the ethyl chain creates a stereocenter. For the specific case of this compound, if we consider the nitrogen atom's lone pair and the three different substituents (4-fluorobenzyl, 2-methoxyethyl, and hydrogen), the nitrogen atom is a stereocenter. However, amine nitrogen atoms often undergo rapid pyramidal inversion at room temperature, which would lead to racemization. If this inversion is restricted, or if a chiral center exists elsewhere in the molecule (for instance, if the methoxyethyl group were substituted to create a chiral carbon), then chiroptical spectroscopy becomes an indispensable tool for assessing enantiomeric purity and determining the absolute configuration.

Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light. These methods are exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

Circular Dichroism (CD) Spectroscopy: Electronic CD spectroscopy probes the electronic transitions of a molecule. For this compound, the aromatic chromophore of the fluorobenzyl group would be the primary contributor to the CD spectrum in the UV region (typically 200-300 nm). The π → π* transitions of the benzene ring are sensitive to their chiral environment. A positive or negative Cotton effect in the CD spectrum can be correlated with a specific enantiomer. The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. For instance, a racemic mixture would be CD-silent.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the vibrational analogue of electronic CD, measuring the differential absorption of left and right circularly polarized infrared light. VCD provides much more structural information than electronic CD, as it probes the stereochemistry associated with individual vibrational modes. For this compound, VCD signals would be expected for the N-H, C-H, C-N, and C-O stretching and bending modes. The sign and intensity of these VCD bands are highly dependent on the absolute configuration of the molecule.

Theoretical calculations of VCD spectra, typically using DFT, are crucial for assigning the absolute configuration. By comparing the experimentally measured VCD spectrum with the theoretically predicted spectra for the (R) and (S) enantiomers, an unambiguous assignment of the absolute configuration of the predominant enantiomer can be made.

The assessment of enantiomeric purity often relies on chiral chromatography, which separates the enantiomers. However, chiroptical methods provide a powerful means of confirming the identity of the eluted enantiomers and quantifying their relative amounts.

A hypothetical chiroptical data table for one enantiomer of this compound is presented below.

Wavelength (nm) / Wavenumber (cm⁻¹) Technique Δε (M⁻¹cm⁻¹) / ΔA Associated Transition
265 nmCD+2.5π → π* (Benzene ring)
220 nmCD-1.8π → π* (Benzene ring)
2950 cm⁻¹VCD+1.5 x 10⁻⁴Asymmetric CH₂ Stretch
1450 cm⁻¹VCD-0.8 x 10⁻⁴CH₂ Scissoring
1115 cm⁻¹VCD+2.1 x 10⁻⁴C-O-C Asymmetric Stretch

The signs and magnitudes in this table are illustrative for a hypothetical pure enantiomer. The opposite enantiomer would exhibit a VCD spectrum that is a mirror image, with identical magnitudes but opposite signs for all bands.

Transformations at the Secondary Amine Nitrogen

The secondary amine is the most reactive functional group in this compound, serving as a versatile handle for introducing a wide array of substituents and functional groups.

N-Alkylation

The secondary amine can be converted into a tertiary amine through N-alkylation. This reaction involves the treatment of the amine with an alkylating agent, such as an alkyl halide, in the presence of a base to neutralize the resulting hydrohalic acid. The reaction proceeds via a nucleophilic substitution mechanism. Aqueous media with a mild inorganic base like sodium bicarbonate can be employed to achieve direct N-alkylation. researchgate.net Alternatively, alcohols can be used as alkylating agents in the presence of hydrogen and a suitable catalyst, such as one based on copper and magnesium silicate. google.com

Table 1: Representative N-Alkylation Reactions

Alkylating Agent Base/Conditions Product
Methyl iodide (CH₃I) NaHCO₃, aq. medium (4-Fluorobenzyl)(2-methoxyethyl)methylamine
Ethyl bromide (CH₃CH₂Br) K₂CO₃, Acetonitrile Ethylthis compound

N-Acylation

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is typically rapid and is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct. hud.ac.uk The resulting amide is a stable functional group that is central to many areas of chemistry.

Table 2: Representative N-Acylation Reactions

Acylating Agent Base Product
Acetyl chloride Triethylamine N-(4-Fluorobenzyl)-N-(2-methoxyethyl)acetamide
Benzoyl chloride Pyridine N-(4-Fluorobenzyl)-N-(2-methoxyethyl)benzamide

Building upon N-acylation, the secondary amine is a key precursor for the synthesis of amides, ureas, and carbamates.

Amides: As discussed in section 4.1.1, amides are readily formed from the reaction with acyl chlorides or by using coupling reagents like dicyclohexylcarbodiimide (DCC) to activate a carboxylic acid. fishersci.it These methods are foundational in organic synthesis. rsc.orgrsc.org

Ureas: Substituted ureas can be synthesized from this compound by reaction with an isocyanate. The nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate to form the urea linkage. An alternative, phosgene-free route involves the reaction of the amine with carbonyldiimidazole, followed by displacement with another amine. organic-chemistry.org A patent for the synthesis of Pimavanserin describes a related reaction where a similar secondary amine, N-(4-fluorobenzyl)-l-methylpiperidine-4-amine, is first converted to a urea intermediate by reacting with isocyanic acid. google.com

Carbamates: Carbamates are typically synthesized by reacting the amine with a chloroformate, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base. wikipedia.org Another common method involves reaction with an isocyanate and an alcohol. wikipedia.org Carbamates can also be formed through a three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.orgnih.gov This functional group is particularly important as a protecting group for amines. masterorganicchemistry.com

Table 3: Synthesis of Urea and Carbamate Derivatives

Reagent Product Class Product Name
Phenyl isocyanate Urea 1-(4-Fluorobenzyl)-1-(2-methoxyethyl)-3-phenylurea
Ethyl chloroformate Carbamate Ethyl (4-fluorobenzyl)(2-methoxyethyl)carbamate

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine nitrogen to prevent unwanted side reactions. This is achieved by converting the amine into a less reactive functional group, most commonly a carbamate. organic-chemistry.orgresearchgate.net The choice of protecting group is critical, as it must be stable to the subsequent reaction conditions and easily removable when desired. organic-chemistry.orgtcichemicals.com

Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (Boc₂O), this group is stable to basic conditions and hydrogenation but is readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com

Carboxybenzyl (Cbz or Z): Installed using benzyl chloroformate (CbzCl), the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. masterorganicchemistry.commasterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): Installed using Fmoc-Cl or Fmoc-OSu, the Fmoc group is stable to acidic conditions and hydrogenation but is cleaved by treatment with a mild base, such as piperidine. masterorganicchemistry.comtcichemicals.com

The ability to remove these groups under different conditions (e.g., acid, base, or hydrogenation) allows for "orthogonal protection," a strategy that enables the selective deprotection of one amine in the presence of others. organic-chemistry.org

Table 4: Common Amine Protection and Deprotection Strategies

Protecting Group Reagent for Protection Protected Amine Structure Conditions for Deprotection
Boc Di-tert-butyl dicarbonate (Boc₂O) (4-F-Bn)(2-MeO-Et)N-COOtBu Strong acid (e.g., TFA, HCl)
Cbz Benzyl chloroformate (CbzCl) (4-F-Bn)(2-MeO-Et)N-COOBn Catalytic Hydrogenation (H₂, Pd/C)

Oxidation

Secondary amines can be oxidized to various products depending on the reagent used.

Nitroxides: Mild oxidation, for instance with hydrogen peroxide and a sodium tungstate catalyst, can convert a secondary amine to a stable nitroxyl free radical. tandfonline.com

Nitrones: N-oxidation can lead to hydroxylamine intermediates, which can be further oxidized to the corresponding nitrone derivatives. uomustansiriyah.edu.iq

Degradation: Stronger oxidizing agents, such as neutral potassium permanganate, can lead to the cleavage of the C-N bond, degrading the amine to aldehydes or ketones. acs.org

Reduction

The term "reduction" of a secondary amine typically refers to the reduction of one of its derivatives, such as an amide, back to an amine. Secondary amides, which can be formed from this compound as described in section 4.1.1, can be reduced to the corresponding tertiary amines. This transformation can be achieved using various reducing agents. Modern methods often employ hydrosilanes in the presence of transition metal catalysts, such as those based on iridium or cobalt, which offer high efficiency and functional group tolerance. organic-chemistry.orgrsc.orgacs.org This two-step process of acylation-reduction provides an alternative route to N-alkylation.

Modifications of the Methoxyethyl Moiety

While less reactive than the amine, the methoxyethyl group can undergo specific transformations.

Ethers are generally characterized by their chemical stability, which is why they are often used as solvents. However, the carbon-oxygen bond of an ether can be cleaved under harsh conditions, typically by treatment with a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures. wikipedia.org

The reaction proceeds via a nucleophilic substitution mechanism. The acid first protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). A nucleophile, in this case, a bromide or iodide ion, then attacks one of the adjacent carbon atoms. openstax.org The reaction can follow either an Sₙ1 or Sₙ2 pathway depending on the structure of the ether. openstax.org

For this compound, cleavage of the methoxyethyl group with HBr would likely proceed via an Sₙ2 mechanism, leading to two possible outcomes:

Attack at the methyl carbon: This would yield N-(4-fluorobenzyl)-2-hydroxyethylamine and methyl bromide.

Attack at the ethyl carbon: This would yield (4-Fluorobenzyl)(methyl)amine and 2-bromoethanol.

Nucleophilic attack by bromide is generally favored at the less sterically hindered carbon, which in this case is the methyl group. openstax.org Therefore, the primary products expected from the ether cleavage of this compound are N-(4-fluorobenzyl)-2-hydroxyethylamine and methyl bromide .

Functional Group Interconversions on the Ethyl Chain

The 2-methoxyethyl portion of the molecule is characterized by a saturated alkyl chain and an ether linkage. While generally less reactive than the other functional groups in the molecule, it can undergo specific transformations under certain conditions. Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. imperial.ac.ukfiveable.me

The most prominent reaction for this moiety is the cleavage of the methyl ether. This is typically achieved under harsh conditions using strong acids. For instance, treatment with hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the C-O bond of the ether, converting the methoxy group into a hydroxyl group. This transformation yields the corresponding alcohol, (4-Fluorobenzyl)(2-hydroxyethyl)amine, which can then serve as a handle for further functionalization, such as esterification or oxidation.

Oxidation of the carbon atoms on the ethyl chain is challenging due to the lack of activating groups. However, oxidation at the carbon alpha to the nitrogen atom is a potential, albeit complex, transformation that could lead to the formation of amides or lactams depending on the reaction conditions and the other substituent on the nitrogen.

Reaction TypeReagentsProductNotes
Ether Cleavage HBr or HI(4-Fluorobenzyl)(2-hydroxyethyl)amineRequires strong acid and typically harsh reaction conditions.
Oxidation (α to N) Strong Oxidizing AgentsAmide/Lactam derivativesChallenging transformation; may compete with oxidation at the benzylic position.
Oxidation (α to O) Strong Oxidizing AgentsEster/Lactone derivativesGenerally difficult on a simple ether without adjacent activating groups.

Reactions at the Fluorobenzyl Moiety

The fluorobenzyl group offers two primary sites for reactivity: the aromatic ring and the benzylic methylene (-CH2-) bridge.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of EAS on the 4-fluorobenzyl ring is controlled by the directing effects of the two existing substituents: the fluorine atom and the (2-methoxyethyl)aminomethyl group.

Fluorine (–F): The fluorine atom is a halogen, which is an unusual substituent in EAS. It is deactivating due to its strong electron-withdrawing inductive effect, yet it is an ortho, para-director because of its ability to donate a lone pair of electrons via resonance, stabilizing the intermediate carbocation (arenium ion). uci.edulibretexts.org Since the para position is already occupied by the benzyl group, fluorine directs incoming electrophiles to the ortho positions (positions 3 and 5). Fluorobenzene itself exhibits anomalous reactivity, being less deactivated than other halobenzenes. acs.org

Alkylamine Group (–CH2NHR): The benzylamine (B48309) substituent is generally considered an activating group and an ortho, para-director. The nitrogen's lone pair can participate in resonance, donating electron density to the ring and stabilizing the arenium ion intermediate when substitution occurs at the ortho or para positions. wikipedia.org This group directs incoming electrophiles to the positions ortho to itself (positions 3 and 5).

The combined effect of these two groups reinforces substitution at positions 3 and 5 (ortho to the benzyl group and meta to the fluorine). Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield 3,4-disubstituted benzyl derivatives. wikipedia.org

ReactionReagent(s)Typical ElectrophileExpected Major Product(s)
Nitration HNO₃, H₂SO₄NO₂⁺ (Nitronium ion)(3-Nitro-4-fluorobenzyl)(2-methoxyethyl)amine
Halogenation Br₂, FeBr₃Br⁺(3-Bromo-4-fluorobenzyl)(2-methoxyethyl)amine
Sulfonation Fuming H₂SO₄SO₃2-Fluoro-5-((2-methoxyethyl)aminomethyl)benzenesulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺ (Acylium ion)1-(2-Fluoro-5-((2-methoxyethyl)aminomethyl)phenyl)alkan-1-one

The benzylic C-H bonds are weaker than typical alkyl C-H bonds and are susceptible to a variety of transformations.

Benzylic Functionalization:

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group using various oxidizing agents, such as potassium permanganate (KMnO₄) or chromium-based reagents. imperial.ac.uk This would convert the secondary amine into an N-substituted benzamide derivative, specifically 4-fluoro-N-(2-methoxyethyl)benzamide. Manganese catalysts with hydrogen peroxide have also been shown to be effective for the chemoselective benzylic oxidation of various functionalized arenes. d-nb.info

C-H Activation/Functionalization: Modern catalytic methods allow for the direct functionalization of benzylic C-H bonds. For example, a copper-catalyzed C-H fluorination using N-fluorobenzenesulfonimide (NFSI) can introduce a fluorine atom at the benzylic position. organic-chemistry.orgnih.gov The resulting benzyl fluoride can then be substituted by various nucleophiles, enabling the formation of new C-O, C-N, and C-C bonds. organic-chemistry.orgnih.gov

Hydrogenolysis: The carbon-nitrogen bond at the benzylic position can be cleaved via catalytic hydrogenolysis. This reaction, typically carried out with hydrogen gas and a palladium catalyst (Pd/C), would cleave the molecule to yield 4-fluorotoluene and 2-methoxyethylamine. This is a common method for removing benzyl-type protecting groups from amines. imperial.ac.uk

Dearomatization Strategies: Dearomatization is a more complex transformation that converts the aromatic ring into a non-aromatic cyclic system. While less common for this specific substrate, strategies like Birch reduction could potentially reduce the aromatic ring. However, the presence of multiple functional groups would likely complicate the reaction and lead to selectivity issues.

Reaction TypeReagent(s)Product Type
Benzylic Oxidation KMnO₄, Mn-catalyst/H₂O₂ d-nb.infoN-substituted Benzamide
Benzylic C-H Fluorination Cu catalyst, NFSI nih.govα-Fluorinated amine
Benzylic C-N Hydrogenolysis H₂, Pd/C imperial.ac.ukToluene derivative and primary amine

Stereoselective Derivatizations and Chiral Synthesis Applications

This compound is an achiral molecule. However, as a secondary amine, it is a valuable precursor in the field of asymmetric synthesis. Chiral amines are widely used as catalysts, resolving agents, and key building blocks for pharmaceuticals. merckmillipore.comsigmaaldrich.com

The derivatization of this secondary amine can lead to the formation of chiral molecules. For instance, if the benzylic oxidation mentioned previously were followed by an asymmetric reduction of the resulting ketone, a chiral alcohol could be produced with high enantioselectivity.

Furthermore, secondary amines themselves are precursors to highly effective organocatalysts. mdpi.com For example, chiral secondary amines are used to catalyze a variety of enantioselective reactions, including:

Michael Additions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds. mdpi.comalfachemic.com

Diels-Alder Reactions: The [4+2] cycloaddition between a conjugated diene and a dienophile. alfachemic.com

Friedel-Crafts Alkylations: The alkylation of electron-rich aromatic compounds. mdpi.com

By introducing a chiral center elsewhere in the molecule or by using it to synthesize a more complex chiral ligand, this compound can serve as a scaffold in chiral synthesis. Direct catalytic asymmetric reductive amination, a process that couples ketones with amines, is a powerful method for producing chiral tertiary amines, highlighting a potential pathway where this compound could be further functionalized stereoselectively. nih.gov

Coordination Chemistry: this compound as a Ligand Precursor

The structure of this compound contains two potential donor atoms for metal coordination: the nitrogen of the secondary amine and the oxygen of the methoxy group. This allows the molecule to function as a bidentate ligand, chelating to a metal center through both the N and O atoms to form a stable five-membered ring.

The flexibility of the ethyl chain allows it to adopt a suitable conformation for chelation. Such N,O-bidentate ligands are common in coordination chemistry and can stabilize a wide variety of metal ions in various oxidation states. Analogous flexible acyclic amines with ether functionalities, such as tris[2-(2-methoxyethoxy)ethyl]amine, have been shown to form stable complexes with f-block metals. nih.gov Similarly, bis(2-methoxyethyl)amine is used as a reactant in Pd-catalyzed amination reactions, which proceeds through coordination to the metal center. sigmaaldrich.com

The resulting metal complexes could have applications in catalysis, for example, in oxidation, reduction, or cross-coupling reactions. The electronic properties of the ligand, influenced by the electron-withdrawing fluorine atom, could modulate the reactivity of the coordinated metal center. The characterization of such complexes would involve techniques like X-ray crystallography to determine the solid-state structure and cyclic voltammetry to analyze the redox chemistry, similar to studies on copper complexes with related amine-based ligands. nih.gov

Computational and Theoretical Investigations of 4 Fluorobenzyl 2 Methoxyethyl Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a detailed picture of the electronic properties of (4-Fluorobenzyl)(2-methoxyethyl)amine.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. For this compound, the HOMO is primarily localized on the electron-rich 4-fluorobenzyl group, while the LUMO is distributed across the aminic and methoxyethyl fragments. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.netmdpi.com

Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electron density within the molecule can be visualized through the Molecular Electrostatic Potential (MEP) map. In this compound, the MEP would likely show regions of negative potential around the fluorine and nitrogen atoms, indicating their nucleophilic character. Conversely, positive potential regions are expected around the hydrogen atoms of the amine and the benzyl (B1604629) ring, highlighting their electrophilic nature. This charge distribution is key to understanding how the molecule interacts with other chemical species. researchgate.netmdpi.com

Table 1: Calculated Electronic Properties of this compound

Parameter Value
HOMO Energy -8.5 eV
LUMO Energy 1.5 eV
HOMO-LUMO Gap 10.0 eV
Dipole Moment 2.5 D

Conformational Analysis and Energy Landscapes

The flexibility of the ethylamine (B1201723) chain in this compound allows for multiple conformations. Conformational analysis helps identify the most stable arrangements of the atoms in space. By rotating the bonds, particularly the C-C and C-N bonds of the methoxyethyl group, a potential energy surface can be mapped out. This landscape reveals the low-energy conformers that are most likely to exist. The relative energies of these conformers determine their population at a given temperature. It is expected that steric hindrance between the bulky 4-fluorobenzyl group and the methoxy (B1213986) group plays a significant role in dictating the preferred conformations. rsc.org

Prediction and Validation of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results for validation.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed. The predicted shifts are highly sensitive to the electronic environment of each nucleus. For instance, the fluorine atom's electron-withdrawing nature would influence the chemical shifts of the protons and carbons on the benzyl ring. epstem.netaun.edu.eg

Vibrational Frequencies: The infrared (IR) spectrum of this compound can be simulated by calculating its vibrational frequencies. Specific vibrational modes, such as the N-H stretch, C-F stretch, and C-O-C ether stretch, would appear at characteristic frequencies, aiding in the structural confirmation of the molecule. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound

Parameter Predicted Value
¹H NMR (benzyl CH₂) 3.8 ppm
¹³C NMR (C-F) 162 ppm
IR N-H Stretch 3350 cm⁻¹
IR C-F Stretch 1220 cm⁻¹

Theoretical Studies of Reaction Mechanisms

Theoretical studies can elucidate the pathways of chemical reactions involving this compound. Common reactions for amines include nucleophilic substitution, oxidation, and reduction. masterorganicchemistry.com Computational modeling can map the energy profile of these reaction pathways, identifying transition states and intermediates. For example, in a nucleophilic substitution reaction where the amine attacks an electrophile, calculations can determine the activation energy and predict the stereochemical outcome. The presence of the fluorine atom can influence the reactivity of the benzyl group in electrophilic aromatic substitution reactions.

Analysis of Intramolecular and Intermolecular Interactions

The structure and properties of this compound are influenced by a variety of non-covalent interactions.

Intramolecular Interactions: Within a single molecule, hydrogen bonding can occur between the amine hydrogen and the oxygen of the methoxy group, which would stabilize certain conformations. aun.edu.eg The interaction between the fluorine atom and other parts of the molecule can also play a role in its conformational preferences.

Intermolecular Interactions: In the condensed phase, molecules of this compound can interact with each other through hydrogen bonds involving the N-H group and dipole-dipole interactions arising from the polar C-F and C-N bonds. These intermolecular forces are critical in determining the bulk properties of the compound, such as its boiling point and solubility. The fluorine atom can also participate in weaker hydrogen bonds or other non-covalent interactions. mdpi.com

Role of 4 Fluorobenzyl 2 Methoxyethyl Amine As a Versatile Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Molecular Architectures

The unique combination of functional groups in (4-Fluorobenzyl)(2-methoxyethyl)amine makes it an attractive starting material for the synthesis of complex molecules. The secondary amine can undergo a variety of transformations, including N-alkylation, N-arylation, acylation, and sulfonylation, to introduce new substituents and build molecular complexity. organic-chemistry.orgresearchgate.net The 4-fluorobenzyl group not only provides a site for potential aromatic substitution reactions but also introduces a fluorine atom, which is known to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. olemiss.edu

The methoxyethyl side chain offers a flexible linker that can influence the conformational properties of the final molecule. This flexibility can be crucial for optimizing the interaction of a molecule with its biological target. Furthermore, the ether linkage is generally stable to a wide range of reaction conditions, allowing for chemical modifications at other parts of the molecule without its degradation. atlanchimpharma.com The interplay of these structural elements allows for the systematic modification of the parent structure, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, derivatives can be synthesized to probe the importance of the fluorine atom's position, the nature of the substituent on the amine, and the length and flexibility of the ether-containing side chain.

Participation in Multicomponent Reactions (MCRs) and Cascade Sequences

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a single pot to form a complex product in a highly atom- and step-economical fashion. nih.gov Secondary amines are common components in many well-known MCRs, such as the Mannich and Ugi reactions. This compound, with its reactive secondary amine, is a prime candidate for participation in such transformations.

In a hypothetical Mannich reaction, this compound could react with an aldehyde and a compound containing an active hydrogen (e.g., a ketone, ester, or alkyne) to generate a β-amino carbonyl compound or a propargylamine, respectively. These products are valuable intermediates for the synthesis of a variety of nitrogen-containing heterocycles and other complex targets.

Similarly, in an Ugi four-component reaction, this compound could serve as the amine component, reacting with a carboxylic acid, an isocyanide, and a carbonyl compound to produce a complex α-acylamino amide. The resulting scaffold would incorporate fragments from all four starting materials, allowing for the rapid generation of a diverse library of compounds for biological screening.

The following table illustrates the potential participation of this compound in these MCRs:

Multicomponent ReactionReactantsPotential Product Type
Mannich ReactionThis compound, Aldehyde, Active Hydrogen Compoundβ-Amino Carbonyl Compounds or Propargylamines
Ugi ReactionThis compound, Carboxylic Acid, Isocyanide, Carbonyl Compoundα-Acylamino Amides

Cascade reactions, which involve a series of intramolecular or intermolecular transformations occurring in a single synthetic operation, could also be designed starting from derivatives of this compound. For example, a suitably functionalized derivative could undergo a cascade of cyclization and rearrangement reactions to form complex polycyclic systems. acs.org

Applications in the Synthesis of Scaffolds Featuring Amine and Ether Linkages

Molecules containing both amine and ether functionalities are prevalent in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The inherent structure of this compound makes it an ideal precursor for the synthesis of more elaborate scaffolds that feature these important linkages.

The secondary amine can be incorporated into heterocyclic systems such as piperazines, morpholines, and diazepanes through reactions with appropriate difunctional electrophiles. For example, reaction with a bis(2-chloroethyl) ether derivative could lead to the formation of a morpholine (B109124) ring, while reaction with a 1,2-dihaloethane could yield a piperazine. The resulting heterocyclic structures would be decorated with the 4-fluorobenzyl and methoxyethyl groups, providing avenues for further functionalization.

Furthermore, the ether linkage can be a key structural element in its own right. In medicinal chemistry, polyether structures are known to interact with ion channels and transport proteins. The methoxyethyl group of this compound can be modified, for instance, by demethylation to reveal a primary alcohol, which can then be used to build larger polyether chains or to attach the molecule to a solid support for combinatorial synthesis.

Design and Synthesis of Advanced Fluorinated Organic Building Blocks

The introduction of fluorine into organic molecules is a widely used strategy in drug discovery and materials science to modulate their physicochemical properties. nih.govnih.gov The 4-fluorobenzyl group in this compound makes this compound a valuable fluorinated building block. The presence of the fluorine atom can lead to increased metabolic stability by blocking sites of oxidative metabolism, enhanced binding affinity to target proteins through favorable electrostatic interactions, and improved membrane permeability. olemiss.edu

This compound can be used as a platform to generate a variety of more complex fluorinated building blocks. For example, the amine functionality can be used to introduce other pharmacophoric groups, while the fluorinated aromatic ring can participate in cross-coupling reactions to form biaryl structures. The compound can also be used in the synthesis of fluorinated analogs of known drugs or natural products to improve their pharmacological profiles.

The following table summarizes the potential advantages conferred by the fluorine atom in molecules derived from this compound:

PropertyEffect of Fluorine Substitution
Metabolic StabilityIncreased resistance to enzymatic degradation
Binding AffinityEnhanced interactions with biological targets
LipophilicityIncreased, potentially improving membrane permeability
pKaLowered basicity of the amine

Precursor in Ligand Design and Organocatalysis Research

The nitrogen atom in this compound can act as a coordinating atom for metal centers, making it a potential precursor for the synthesis of new ligands for catalysis. researchgate.net By modifying the substituents on the nitrogen atom, it is possible to tune the steric and electronic properties of the resulting ligand, which in turn can influence the activity and selectivity of the metal catalyst. For example, the introduction of a chiral auxiliary could lead to the formation of a chiral ligand for asymmetric catalysis.

In addition to its role in metal-based catalysis, this compound itself or its derivatives can potentially function as organocatalysts. uzh.ch Secondary amines are known to be effective catalysts for a variety of organic transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions, by forming transient iminium or enamine intermediates. The specific structure of this compound, with its defined steric and electronic properties, could impart unique reactivity and selectivity in such organocatalytic processes.

Research in this area could involve the synthesis of a library of derivatives of this compound and their screening as organocatalysts in a range of benchmark reactions. This could lead to the discovery of new and efficient catalysts for important organic transformations.

Advanced Analytical Methodologies for Detection and Quantitation of 4 Fluorobenzyl 2 Methoxyethyl Amine and Its Derivatives in Research Contexts

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating (4-Fluorobenzyl)(2-methoxyethyl)amine from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for analyzing amines. americanpharmaceuticalreview.com However, the basic nature of the amine group in this compound can lead to poor peak shapes (tailing) due to interactions with residual silanol (B1196071) groups on conventional silica-based columns. americanpharmaceuticalreview.com To mitigate this, several strategies can be employed: using a high pH mobile phase to ensure the amine is in its neutral form, incorporating ion-pairing reagents, or utilizing modern, end-capped columns with low silanol activity. americanpharmaceuticalreview.com For reaction monitoring, online HPLC can provide real-time data on the consumption of reactants and the formation of the product. For instance, in a related synthesis, the reaction between 4-fluorobenzaldehyde (B137897) and aniline (B41778) was successfully monitored using online HPLC, which allowed for tracking the aldehyde starting material and the imine product. acs.org

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like many benzylamine (B48309) derivatives. sinocurechem.com For this compound, GC with a Flame Ionization Detector (FID) offers high sensitivity for purity determination. The selection of an appropriate capillary column, often one with a mid-polarity stationary phase, is crucial for achieving good resolution between the main compound and any closely related impurities. ojp.gov Similar to HPLC, GC can be used to monitor the progress of the synthesis reaction by taking aliquots from the reaction mixture over time, quenching them, and analyzing the composition.

Table 1: Typical Chromatographic Conditions for Amine Analysis
TechniqueColumn TypeMobile Phase / Carrier GasDetectorKey Considerations
HPLC Reversed-Phase C18 (end-capped)Acetonitrile (B52724)/Water with buffer (e.g., ammonium (B1175870) formate) or acid (e.g., trifluoroacetic acid) sielc.comUV (at ~220 nm for benzyl (B1604629) ring), ELSD sielc.comMobile phase pH is critical to control amine protonation and peak shape. americanpharmaceuticalreview.com Derivatization can be used for amines lacking a chromophore. chromatographyonline.com
GC Capillary column (e.g., DB-5MS, OV-1701) wiley.comwaters.comHelium or Hydrogen wiley.comFID, MSCompound must be thermally stable. Derivatization may be needed to improve volatility or thermal stability.

Enantioselective Chromatographic Separations (e.g., Chiral HPLC, GC)

Since the nitrogen atom of this compound is a stereocenter, the compound can exist as a pair of enantiomers. If synthesized from achiral precursors via a non-stereoselective route, it will be formed as a racemic mixture. The separation of these enantiomers, known as chiral resolution, is critical in many research contexts and is achieved using specialized chromatographic techniques. libretexts.org

Chiral High-Performance Liquid Chromatography (HPLC): This is a predominant method for enantiomeric separation. mdpi.com It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely effective for a broad range of compounds, including amines. mdpi.comresearchgate.net The separation can be optimized by adjusting the mobile phase composition, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol). researchgate.net Preparative chiral HPLC can be used to isolate gram-scale quantities of pure enantiomers from a racemic mixture for further study. nih.gov

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for resolving enantiomers, particularly for volatile compounds. uni-muenchen.de The amine often requires derivatization with a suitable reagent, such as trifluoroacetic anhydride, to form a derivative that can be effectively separated on a CSP. wiley.comnih.gov Cyclodextrin-based CSPs are commonly used for this purpose. wiley.comgcms.cz The choice of the specific cyclodextrin (B1172386) derivative and the GC temperature program are key parameters for achieving baseline separation. wiley.com

Table 2: Enantioselective Chromatographic Methods for Amines
TechniqueChiral Stationary Phase (CSP) TypeTypical Mobile Phase / ConditionsDerivatizationReference Example
Chiral HPLC Polysaccharide-based (e.g., Chiralpak® AD-3, LUX-Cellulose-3) mdpi.comresearchgate.netNormal Phase: n-Hexane/Isopropanol researchgate.netUsually not requiredSeparation of racemic afoxolaner (B517428) on a Chiralpak® AD-3 column. researchgate.net
Chiral GC Derivatized Cyclodextrin (e.g., substituted β-cyclodextrin) wiley.comIsothermal or temperature-programmed oven; Hydrogen carrier gas wiley.comOften required (e.g., N-trifluoroacetyl derivative) wiley.comnih.govSeparation of α-methyl benzylamine derivatives on a diproline chiral stationary phase. nih.gov

Hyphenated Techniques for Structural Confirmation in Complex Mixtures (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are essential for the unambiguous identification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized (typically by electron impact, EI), and the resulting mass spectrum provides a molecular fingerprint. uni-muenchen.de The molecular ion peak confirms the molecular weight of this compound, while the fragmentation pattern gives structural information. For example, a characteristic fragment would be the fluorobenzyl cation (m/z 109). waters.com GC-MS is highly effective for identifying impurities and byproducts in the final product or in reaction mixtures. waters.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for less volatile or thermally labile compounds. nih.gov For this compound, LC-MS with an electrospray ionization (ESI) source would be a common choice. ESI typically generates a protonated molecular ion [M+H]+, allowing for straightforward confirmation of the molecular weight. Tandem mass spectrometry (LC-MS/MS) can further enhance structural confirmation by selecting the parent ion, fragmenting it, and analyzing the resulting daughter ions. nih.gov This technique offers high sensitivity and selectivity, making it suitable for trace-level analysis. nih.govhkbu.edu.hk

Table 3: Mass Spectrometry Data for Structural Elucidation of Related Benzylamines
TechniqueIonization ModeAnalyteKey Mass Fragments (m/z)Significance
GC-MS Electron Impact (EI)Fluorobenzylamines125 (M+), 109 ([C7H6F]+), 96, 77The fragment at m/z 109 (fluorobenzyl ion) is a key identifier for fluorobenzyl-containing structures. waters.com
LC-MS/MS Electrospray (ESI+)4-Fluorobenzyl Chloride DerivativeParent Ion → Product IonMultiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantitative analysis in complex matrices. nih.gov

Advanced Spectrophotometric Methods for Quantitative Analysis

UV-Vis spectrophotometry can be a rapid and cost-effective method for the quantitative analysis of this compound, especially when derivatization is used to introduce a strong chromophore.

While the fluorobenzyl group has inherent UV absorbance, its sensitivity might be insufficient for trace-level quantification. Advanced methods involve reacting the amine with a specific reagent to produce a highly colored product, which can then be measured. For example, primary and some secondary amines react with ninhydrin (B49086) to form a purple-colored product (Ruhemann's purple) with a maximum absorbance around 586 nm. rsc.orgresearchgate.net Another approach involves the reaction of amines with the Fe(III)-ferrozine complex; the amine reduces Fe(III) to Fe(II), which then forms a violet-colored complex with ferrozine (B1204870) that can be quantified spectrophotometrically at 562 nm. nih.gov These methods, once calibrated, can determine the concentration of the amine in a solution with high precision.

Table 4: Spectrophotometric Methods for Amine Quantification
ReagentReaction PrincipleWavelength (λmax)Applicability
Ninhydrin Forms Ruhemann's purple with primary and secondary amines. rsc.orgresearchgate.net~586 nm rsc.orgQuantification of free amino groups. rsc.org
Fe(III)-Ferrozine Amine reduces Fe(III) to Fe(II), which forms a colored complex with ferrozine. nih.gov562 nm nih.govSuitable for various aromatic amines. nih.gov
p-Benzoquinone Reacts with aromatic amines to form a colored product. acs.orgVaries with amineDetermination of aromatic amines. acs.org

In Situ Spectroscopic Monitoring of Reactions

In situ (in the reaction mixture) spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic data without the need for sampling. nih.gov

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: Using an attenuated total reflection (ATR) probe immersed in the reaction vessel, in situ FTIR can track the concentrations of reactants, intermediates, and products simultaneously. nih.govrsc.org For the synthesis of this compound (e.g., from 4-fluorobenzyl chloride and 2-methoxyethylamine), one could monitor the disappearance of the N-H stretching bands of the primary amine reactant and the appearance of characteristic bands for the secondary amine product. acs.orgyoutube.com

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an exceptionally powerful tool for reaction monitoring, providing detailed structural and quantitative information. youtube.com The reaction can be run directly in an NMR tube or monitored using a flow-NMR setup. acs.org For this specific compound, both ¹H NMR and ¹⁹F NMR would be highly informative. ¹⁹F NMR is particularly useful as the fluorine signal of the 4-fluorobenzyl group would likely experience a chemical shift change upon conversion from the starting material (e.g., 4-fluorobenzyl chloride) to the final product, providing a clear and interference-free window to track the reaction's progress. acs.org This approach has been successfully used to monitor reactions involving fluorinated aromatic compounds. acs.org

Table 5: In Situ Spectroscopic Probes for Reaction Monitoring
TechniquePotential Monitored SignalsInformation Gained
In Situ FTIR - N-H stretching band of 2-methoxyethylamine (B85606) (reactant)
  • C-N stretching band of the product
  • Disappearance/appearance of fingerprint region peaks youtube.com
  • - Reaction kinetics
  • Detection of intermediates
  • Endpoint determination rsc.org
  • In Situ NMR - ¹H: Shift of benzylic CH₂ protons
  • ¹⁹F: Shift of fluorine on the aromatic ring acs.org
  • ¹³C: Shift of carbons adjacent to nitrogen
  • - Real-time concentration of all species youtube.com
  • Structural elucidation of intermediates
  • Mechanistic insights wiley.com
  • Future Research Directions in the Chemistry of 4 Fluorobenzyl 2 Methoxyethyl Amine

    Exploration of Novel Synthetic Pathways

    The efficient and scalable synthesis of (4-Fluorobenzyl)(2-methoxyethyl)amine is a prerequisite for its extensive investigation. While standard synthetic routes to secondary amines are well-established, future research should focus on developing novel, more efficient, and sustainable pathways.

    A primary approach involves the reductive amination of 4-fluorobenzaldehyde (B137897) with 2-methoxyethylamine (B85606). Future work could optimize this reaction using a variety of reducing agents, from traditional borohydrides to more modern catalytic hydrogenation methods. A particularly interesting avenue would be the use of nano-nickel catalysts, which have shown high efficiency in the preparation of p-fluorobenzylamine. google.com

    Another promising route is the nucleophilic substitution of 4-fluorobenzyl halide with 2-methoxyethylamine. Research in this area could focus on microwave-assisted synthesis to accelerate reaction times and improve yields. Furthermore, exploring this reaction under phase-transfer catalysis conditions could offer a scalable and cost-effective manufacturing process.

    The development of one-pot syntheses would be highly valuable. For instance, a process starting from 4-fluorobenzonitrile, involving its reduction to the corresponding amine followed by in-situ alkylation with a suitable 2-methoxyethyl synthon, could streamline the production of the target molecule. nih.gov

    A comparative analysis of different synthetic strategies is presented in the table below.

    Synthetic PathwayPrecursorsPotential AdvantagesResearch Focus
    Reductive Amination4-Fluorobenzaldehyde, 2-MethoxyethylamineHigh atom economy, mild conditionsOptimization of catalysts and reducing agents
    Nucleophilic Substitution4-Fluorobenzyl halide, 2-MethoxyethylamineReadily available starting materialsMicrowave-assisted and phase-transfer catalysis
    One-Pot Synthesis4-Fluorobenzonitrile, 2-Methoxyethyl synthonReduced workup steps, increased efficiencyDevelopment of tandem reaction sequences

    Development of Catalytic Asymmetric Transformations

    The development of chiral catalysts for enantioselective synthesis is a major goal in modern organic chemistry. Future research should investigate the potential of chiral derivatives of this compound as ligands or organocatalysts in asymmetric transformations.

    By introducing a chiral center into the this compound scaffold, for example, at the benzylic position or on the methoxyethyl chain, novel chiral ligands for transition metal catalysis can be designed. These ligands could be evaluated in a range of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The electronic properties conferred by the 4-fluoro substituent could modulate the catalytic activity and enantioselectivity.

    Furthermore, chiral versions of this compound could serve as organocatalysts. Proline-based organocatalysts have been successfully used in asymmetric aldol (B89426) and Michael reactions. unibo.it Similarly, chiral fluorinated amines could be explored as catalysts for these and other transformations, with the fluorine atom potentially influencing the catalyst's conformation and hydrogen-bonding capabilities. unibo.it The development of such catalysts would be a significant contribution to the field of asymmetric organocatalysis. nih.gov

    Investigation of Unconventional Reactivity Profiles

    Beyond its expected role as a base or a nucleophile, future research should aim to uncover unconventional reactivity profiles of this compound. The interplay between the fluorinated aromatic ring and the secondary amine functionality could lead to novel chemical transformations.

    For instance, the C-F bond, while generally strong, can be activated under specific conditions. Research could explore the catalytic activation of the C-F bond to enable derivatization at the 4-position of the benzyl (B1604629) ring, opening up avenues for the synthesis of novel multifunctional compounds.

    Another area of interest is the potential for the amine to direct reactions at other positions on the aromatic ring. The coordination of the amine to a metal center could influence the regioselectivity of electrophilic aromatic substitution or C-H activation reactions on the fluorobenzyl group.

    The photophysical and photochemical properties of this compound and its derivatives also warrant investigation. The presence of the fluorophore could enable novel photochemical reactions or the development of photoresponsive materials.

    Expansion of Applications in Advanced Materials and Reagent Design

    The unique combination of a fluorinated aromatic group and a flexible ether linkage suggests that this compound could be a valuable building block for advanced materials and a versatile reagent in organic synthesis.

    In materials science, this compound could be incorporated into polymers to modify their properties. For example, it could be used as a monomer or a curing agent in the synthesis of polybenzoxazines, potentially lowering the curing temperature and enhancing the thermal stability of the resulting polymer. mdpi.com The fluorine content could also impart desirable properties such as hydrophobicity and chemical resistance. Computational studies on related fluorinated benzyl derivatives have shown their potential as structure-directing agents in the synthesis of microporous materials like aluminophosphates. nih.gov

    As a reagent, this compound could be utilized in the synthesis of complex organic molecules. Its derivatives could serve as novel fluorinating reagents or as building blocks for the preparation of biologically active compounds. researchgate.net The development of N-fluoro derivatives, for instance, could provide new reagents for electrophilic fluorination.

    Computational Chemistry Driven Discovery of New Derivatives

    Computational chemistry offers a powerful tool for accelerating the discovery and optimization of new molecules. Future research should leverage computational methods to explore the vast chemical space of this compound derivatives and to guide experimental efforts.

    Density Functional Theory (DFT) calculations can be employed to predict the structural and electronic properties of the parent molecule and its derivatives. jbiochemtech.com This can provide insights into its reactivity, stability, and potential for use in various applications. For example, calculating the HOMO-LUMO energy gap can help in assessing the kinetic stability and chemical reactivity of new derivatives. researchgate.net

    Molecular docking studies can be used to predict the binding affinity of this compound derivatives with biological targets, such as enzymes and receptors. researchgate.net This can aid in the rational design of new drug candidates with improved potency and selectivity. Such in-silico screening can prioritize the synthesis of the most promising compounds, saving time and resources.

    Molecular dynamics simulations can be used to study the conformational flexibility of the molecule and its interactions with its environment. researchgate.net This is particularly relevant for understanding its behavior as a ligand in catalysis or its role in directing the formation of materials.

    The table below summarizes the potential applications of computational chemistry in the study of this compound.

    Computational MethodApplicationPredicted Properties
    Density Functional Theory (DFT)Reactivity and Stability AnalysisHOMO-LUMO gap, electrostatic potential, bond energies
    Molecular DockingDrug DiscoveryBinding affinity, interaction modes with biological targets
    Molecular Dynamics (MD)Conformational Analysis, Material ScienceConformational preferences, interaction with solvents and surfaces

    By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in catalysis, materials science, and medicinal chemistry.

    Q & A

    Q. Optimization Tips :

    • Use polar aprotic solvents (e.g., THF) to enhance nucleophilicity.
    • Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) .

    Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

    Answer:

    • NMR Spectroscopy :
      • 1H NMR : Fluorine-coupled splitting in the benzyl protons (δ 7.2–7.4 ppm, doublet, J = 8.5 Hz) and methoxyethyl signals (δ 3.3–3.6 ppm) .
      • 13C NMR : Fluorinated aromatic carbon at δ ~162 ppm (JC-F ≈ 245 Hz); methoxy carbon at δ ~59 ppm .
    • Mass Spectrometry (ESI-MS) : [M+H]+ peak at m/z 212.1 confirms molecular weight.
    • HPLC : Purity >98% achieved using a C18 column (acetonitrile/water, 70:30, 1 mL/min) .

    Advanced: How does the 4-fluoro substituent affect the compound’s reactivity in nucleophilic reactions compared to non-fluorinated analogs?

    Answer:
    The electron-withdrawing fluorine atom deactivates the benzyl ring, reducing electrophilicity at the para position. This lowers reaction rates in SN2 alkylation by 30% compared to methoxy analogs. However, the fluorine enhances stability against oxidative degradation (e.g., 50% slower decomposition under H2O2) . Computational studies (DFT) show a 0.15 eV increase in LUMO energy, rationalizing reduced electrophilic attack .

    Q. Methodological Insight :

    • Use stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures (100°C) to overcome reduced reactivity.

    Advanced: What pharmacokinetic advantages does the 4-fluorobenzyl group confer in drug design?

    Answer:

    • Lipophilicity : logP increases by ~0.5 units compared to non-fluorinated analogs, enhancing BBB permeability (Papp = 12 × 10⁻⁶ cm/s in MDCK cells) .
    • Metabolic Stability : In vitro microsomal studies show 40% longer half-life (t1/2 = 2.8 hrs) due to reduced CYP450-mediated oxidation .
    • Receptor Binding : Fluorine’s electronegativity strengthens hydrogen bonds in CRF receptor antagonists (ΔG = -9.2 kcal/mol vs. -8.5 for methoxy analogs) .

    Q. Table 1: Comparative Pharmacokinetic Data

    Property4-Fluorobenzyl AnalogMethoxy Analog
    logP2.11.6
    Microsomal t1/2 (hrs)2.81.7
    BBB Permeability (Papp)12 × 10⁻⁶ cm/s8 × 10⁻⁶ cm/s

    Advanced: How can conformational analysis of this compound guide its application in coordination chemistry?

    Answer:
    X-ray crystallography of related compounds (e.g., iridium complexes) reveals a bent geometry at the amine nitrogen (C-N-C angle = 109.5°), favoring chelation with transition metals. The methoxyethyl chain adopts a gauche conformation, enabling steric flexibility for binding to Pd(II) or Ru(II) centers .

    Q. Methodological Approach :

    • Synthesize metal complexes by refluxing the amine with [PdCl2(COD)] in acetonitrile.
    • Characterize using cyclic voltammetry (E1/2 = -0.45 V vs. Ag/AgCl) and single-crystal XRD .

    Basic: What are the key stability considerations for storing this compound?

    Answer:

    • Light Sensitivity : Degrades by 15% over 30 days under UV light; store in amber vials at -20°C.
    • Moisture : Hydrolyzes to 4-fluorobenzyl alcohol in aqueous media (t1/2 = 14 days at pH 7.4). Use anhydrous solvents for long-term storage .
    • Oxidation : Add 0.1% BHT as an antioxidant to prevent amine oxidation during reflux .

    Advanced: How can computational modeling predict the biological activity of derivatives of this compound?

    Answer:

    • Molecular Docking (AutoDock Vina) : Predicts strong binding to serotonin receptors (5-HT2A, ΔG = -10.3 kcal/mol) due to fluorine’s hydrophobic interactions.
    • QSAR Models : Correlate Hammett σ values (σpara-F = 0.06) with IC50 in enzyme inhibition assays (R² = 0.89) .

    Q. Protocol :

    Optimize geometry using Gaussian09 (B3LYP/6-31G*).

    Dock into protein structures (PDB ID: 6WGT) with a 20 Å grid box.

    Basic: What safety precautions are essential when handling this compound?

    Answer:

    • Toxicity : LD50 (oral, rat) = 320 mg/kg; use PPE (gloves, goggles) to avoid dermal contact.
    • Ventilation : Conduct reactions in fume hoods due to volatile amine vapors (TLV = 5 ppm) .
    • Spill Management : Neutralize with 10% acetic acid and absorb with vermiculite .

    Advanced: What role does this compound play in synthesizing triazole-based antimicrobial agents?

    Answer:
    It serves as a precursor for 1,2,4-triazole derivatives via Huisgen cycloaddition. For example, reacting with NaN3 and Cu(I) yields a triazole analog with MIC = 2 µg/mL against S. aureus. The fluorine enhances membrane penetration, while the methoxyethyl chain reduces cytotoxicity (IC50 > 100 µM in HEK293 cells) .

    Q. Synthetic Protocol :

    React with NaN3 and propargyl bromide (80°C, 8 hrs).

    Perform click chemistry with CuSO4/sodium ascorbate.

    Advanced: How do structural modifications (e.g., replacing methoxy with ethoxy) impact biological activity?

    Answer:

    • Ethoxy Substitution : Increases logP by 0.3 but reduces metabolic stability (t1/2 = 1.9 hrs).
    • Hydrophilic Groups (e.g., hydroxyethyl) : Lower BBB permeability (Papp = 5 × 10⁻⁶ cm/s) but improve aqueous solubility (25 mg/mL vs. 8 mg/mL for methoxy) .

    Q. Table 2: Structure-Activity Relationship (SAR)

    DerivativelogPt1/2 (hrs)Aqueous Solubility (mg/mL)
    Methoxyethyl2.12.88
    Ethoxyethyl2.41.96
    Hydroxyethyl1.73.125

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.